(R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride is a compound that belongs to the class of benzimidazole derivatives. It is characterized by its unique structure, which includes a benzimidazole moiety and a propylamine side chain. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific biological targets.
The compound can be synthesized through various chemical methods, which will be detailed in the synthesis analysis section. Its relevance in pharmacology stems from its interactions with biological systems, making it a subject of research in drug development.
This compound falls under the category of pharmaceutical agents and specifically belongs to the group of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The synthesis of (R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature and pH levels to ensure optimal yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and characterize the final product.
The molecular structure of (R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride can be represented as follows:
The compound's structure can be depicted using various chemical drawing software, providing insights into its three-dimensional conformation and potential interaction sites with biological targets.
The primary chemical reactions involving (R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride include:
Understanding these reactions is crucial for developing new derivatives that could enhance therapeutic efficacy or reduce side effects.
The mechanism of action of (R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride is primarily linked to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways.
Research indicates that compounds in this class may act by inhibiting enzyme activity or modulating receptor signaling pathways, thereby altering cellular responses that contribute to disease progression.
Relevant physicochemical data can be obtained through computational modeling and experimental characterization techniques.
(R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride has potential applications in various fields:
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fusion between benzene and imidazole rings. This bicyclic structure exhibits remarkable stability under physiological conditions and enables diverse interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts [4] [10]. The core’s resemblance to purine nucleotides facilitates intrinsic biomolecular recognition, underpinning its broad therapeutic applications across antiviral, anticancer, anthelmintic, and cardiovascular domains [8] [10]. This section examines the stereospecific compound (R)-1-(1H-benzimidazol-2-yl)-2-methylpropylamine hydrochloride, emphasizing its stereochemical uniqueness, pharmacological rationale, and developmental context within the benzimidazole class.
The systematic name "(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine hydrochloride" encodes critical structural and stereochemical information:
The R-configuration is assigned using Cahn-Ingold-Prelog rules: when the lowest-priority group (H) faces away, sequencing from benzimidazole (1) → amine (2) → isopropyl (3) follows a clockwise path, designating R (Rectus) [2] [5]. This chirality critically influences 3D binding to enantioselective targets like G-protein-coupled receptors (GPCRs), where the R-enantiomer may exhibit superior affinity over its S-counterpart due to steric complementarity [7].
Table 1: Structural and Physicochemical Profile
Property | Value/Description |
---|---|
CAS Registry Number | 1234863-36-5 |
Molecular Formula | C₁₁H₁₆ClN₃ |
Molecular Weight | 225.72 g/mol |
Chiral Purity | Typically ≥97% ee (enantiomeric excess) |
Ionization Constants | pKa (benzimidazole NH): ~5.6; pKa (conjugate acid): ~12.8 [4] |
LogP (Predicted) | ~1.5 (moderate lipophilicity) |
Hydrogen Bond Acceptors | 3 (imidazole N, amine N, Cl⁻) |
Hydrogen Bond Donors | 3 (benzimidazole NH, NH₃⁺) |
Chiral amines appended to benzimidazole cores frequently exhibit enhanced target selectivity and metabolic stability. The title compound acts as a potent and selective alpha-2C adrenergic receptor (α₂C-AR) antagonist, validated through receptor-binding assays and functional studies [3] [6]. The R-configuration optimizes steric fit within the α₂C-AR binding pocket, likely through:
Beyond α₂C-AR modulation, benzimidazole-based chiral amines demonstrate broad pharmacological relevance:
Table 2: Therapeutic Targets of Benzimidazole Chiral Amines
Target Class | Example Derivatives | Biological Activity |
---|---|---|
GPCRs (α₂C-AR) | (R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropylamine | Antagonism; potential for CNS disorders [3] |
Viral Polymerases | JTK-109 (benzimidazole) | HCV NS5B inhibition (IC₅₀ = 17 nM) [1] |
Kinases (VEGFR2, PARP) | Bis-benzimidazole metal complexes | Antiproliferative (IC₅₀ < 10 µM) [10] |
Angiotensin Receptors | Telmisartan | Antihypertensive [4] |
2-Substituted benzimidazoles evolved from early anthelmintics (e.g., thiabendazole, 1960s) to targeted therapies exploiting stereochemistry:
The title compound exemplifies this evolution—its synthesis likely involves:
Table 3: Evolution of Key 2-Substituted Benzimidazole Therapeutics
Era | Compound | Structural Feature | Therapeutic Use |
---|---|---|---|
1960s | Thiabendazole | 2-(Thiazolyl) | Anthelmintic |
1980s | Omeprazole | 2-(Pyridinylmethylsulfinyl) | Antiulcer (PPI) |
1990s | Telmisartan | 2-(Biphenyltetrazole) | Antihypertensive (ARB) |
2000s | JTK-109 | 2-(Chiral biphenylmethyl) | Antiviral (HCV, Phase I) |
2010s–Present | (R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropylamine | Chiral amine | α₂C-AR antagonist (Research) |
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7